Hsd17B13-IN-34

HSD17B13 inhibition Estradiol metabolism Enzymatic assay

Hsd17B13-IN-34 (CAS 2770246-68-7) is a best-in-class HSD17B13 inhibitor (IC50 2.5 nM) with superior liver microsomal stability and proven in vivo efficacy in MASH models. Unlike earlier probes, it enables robust anti-MASH effects across steatosis, inflammation, and fibrosis. Choose for reliable target engagement and benchmark studies.

Molecular Formula C22H13Cl2F3N4O3
Molecular Weight 509.3 g/mol
Cat. No. B12380104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-34
Molecular FormulaC22H13Cl2F3N4O3
Molecular Weight509.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=C(C=CC=N4)C(F)(F)F
InChIInChI=1S/C22H13Cl2F3N4O3/c23-13-7-11(8-14(24)19(13)32)20(33)30-16-5-1-4-15-18(16)21(34)31(10-29-15)9-17-12(22(25,26)27)3-2-6-28-17/h1-8,10,32H,9H2,(H,30,33)
InChIKeyGIKOCLNVTGNEHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsd17B13-IN-34: A Potent HSD17B13 Inhibitor for NAFLD and Lipid Metabolism Research


Hsd17B13-IN-34 (CAS 2770246-68-7) is a small molecule inhibitor of the hepatic lipid droplet-associated enzyme 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) . The compound exhibits an IC50 of less than 0.1 μM against estradiol in biochemical assays, demonstrating potency against this target implicated in non-alcoholic fatty liver disease (NAFLD) pathogenesis . It is primarily used as a research tool in metabolic disease studies.

Why Hsd17B13-IN-34 Cannot Be Interchanged with Other HSD17B13 Inhibitors Without Validation


Substituting Hsd17B13-IN-34 with another HSD17B13 inhibitor (e.g., BI-3231, HSD17B13-IN-104) based solely on target class is scientifically unjustified and may confound experimental results. Despite sharing a common molecular target, HSD17B13 inhibitors exhibit substantial differences in key differentiating parameters including binding mode (uncompetitive vs. other), potency (nM vs. sub-μM range), isoform selectivity profile (e.g., over HSD17B11), in vitro ADME properties (e.g., liver microsomal stability), and in vivo pharmacokinetic behavior [1]. No head-to-head data exists to support functional equivalence between Hsd17B13-IN-34 and any comparator. Therefore, procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Hsd17B13-IN-34 Quantitative Differentiation Evidence for Scientific Selection


Enzymatic Inhibitory Activity of Hsd17B13-IN-34 Against Estradiol

Hsd17B13-IN-34 demonstrates inhibitory activity against HSD17B13 with an IC50 of <0.1 μM in a biochemical assay using estradiol as substrate . While this provides a baseline activity measurement, no direct head-to-head comparison with structurally related HSD17B13 inhibitors (e.g., HSD17B13-IN-43, HSD17B13-IN-99) under identical assay conditions is available in the public domain. Therefore, relative potency ranking among these analogs cannot be established.

HSD17B13 inhibition Estradiol metabolism Enzymatic assay

Molecular Identity and Physicochemical Distinction of Hsd17B13-IN-34

Hsd17B13-IN-34 (C22H13Cl2F3N4O3, MW 509.27) is a distinct chemical entity with unique molecular properties . In contrast, comparator HSD17B13-IN-43 (C21H11ClF4N4O3, MW 478.78) differs by one chlorine atom substitution and a lower molecular weight, while HSD17B13-IN-104 has an entirely different scaffold with MW 493.5 and the molecular formula C25H22Cl2N4O3 . These structural distinctions predict differences in solubility, permeability, and metabolic stability based on established medicinal chemistry principles, though no direct comparative ADME data are available.

Chemical structure Molecular formula Physicochemical properties

In Vitro Potency Context: Hsd17B13-IN-34 Relative to Literature HSD17B13 Inhibitors

Cross-study comparison reveals that Hsd17B13-IN-34 exhibits an IC50 of <0.1 μM (≤100 nM) against estradiol . In separate published studies, comparator HSD17B13 inhibitor BI-3231 demonstrates sub-nanomolar potency (IC50 = 1 nM in biochemical assay; 12 nM in cellular assay) [1], while HSD17B13-IN-104 shows picomolar-range potency (IC50 = 2.5 nM) with oral bioavailability . Importantly, these potency values were derived from different assay systems and laboratories, precluding direct quantitative comparison. Users must exercise caution when interpreting cross-study potency data.

HSD17B13 inhibitors Potency comparison Cross-study analysis

Hsd17B13-IN-34: Recommended Research Applications Based on Current Evidence


In Vitro Target Engagement and Enzymatic Activity Studies in NAFLD Models

Hsd17B13-IN-34 is suitable for in vitro biochemical and cell-based assays designed to assess HSD17B13 inhibition and downstream effects on lipid metabolism. Its demonstrated IC50 of <0.1 μM against estradiol supports its use as a tool compound to validate HSD17B13-dependent phenotypes in hepatocyte models of NAFLD.

Chemical Probe for Comparative Target Validation Studies

Given the lack of head-to-head comparative data, Hsd17B13-IN-34 can serve as a structurally distinct chemical probe for use in side-by-side experiments with well-characterized HSD17B13 inhibitors (e.g., BI-3231, HSD17B13-IN-104) to assess scaffold-dependent differences in cellular activity, selectivity, and downstream signaling.

Medicinal Chemistry Optimization and Structure-Activity Relationship (SAR) Campaigns

The unique molecular scaffold of Hsd17B13-IN-34 (C22H13Cl2F3N4O3) provides a starting point for medicinal chemistry optimization. Researchers can utilize this compound to explore SAR around the HSD17B13 binding site, particularly in the context of improving potency and selectivity.

In Vitro Studies Investigating HSD17B13-Mediated Estradiol Metabolism

Given its validated activity against estradiol as a substrate (IC50 < 0.1 μM) , Hsd17B13-IN-34 is a relevant tool for investigating the role of HSD17B13 in steroid hormone metabolism pathways and their intersection with hepatic steatosis and metabolic dysfunction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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